molecular formula C25H26N4O3S B2429521 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide CAS No. 683770-06-1

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide

Cat. No.: B2429521
CAS No.: 683770-06-1
M. Wt: 462.57
InChI Key: CWGCGCVQFFRVES-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide is a complex organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-3-4-16-29(2)33(31,32)21-14-12-18(13-15-21)25(30)26-20-9-7-8-19(17-20)24-27-22-10-5-6-11-23(22)28-24/h5-15,17H,3-4,16H2,1-2H3,(H,26,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGCGCVQFFRVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzimidazole Ring Formation

Benzimidazoles are classically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acid derivatives. For the 2-arylbenzimidazole moiety, 3-nitrobenzaldehyde serves as the aryl precursor:

  • Condensation :
    $$ \text{3-Nitrobenzaldehyde} + \text{o-phenylenediamine} \xrightarrow{\text{HCl, reflux}} \text{2-(3-nitrophenyl)-1H-benzimidazole} $$.
    Yields: 70–85% under optimized conditions.

  • Nitro Reduction :
    $$ \text{2-(3-Nitrophenyl)-1H-benzimidazole} \xrightarrow{\text{H}_2/\text{Pd-C, EtOH}} \text{3-(1H-benzodiazol-2-yl)aniline} $$.
    Reduction proceeds quantitatively at 25°C under 1 atm H₂.

Alternative Pathways via Palladium-Mediated Coupling

Recent advances in PdII/NBE cooperative catalysis enable direct functionalization of aryl halides. For example, Catellani-type reactions facilitate ortho C–H activation and subsequent coupling:

  • Substrate Preparation :
    3-Bromoaniline derivatized with a transient directing group (e.g., pivaloyl).

  • PdII/NBE-Mediated Coupling :
    $$ \text{3-Bromoaniline} + \text{NBE mediator} \xrightarrow{\text{Pd(OAc)}_2, \text{ligand}} \text{3-(benzodiazol-2-yl)aniline} $$.
    Ligands such as 4-acetylpyridine enhance meta-selectivity and yield (60–75%).

Synthesis of 4-[Butyl(methyl)sulfamoyl]benzoic Acid

Sulfonamide Formation

Sulfamoyl groups are introduced via reaction of sulfonyl chlorides with amines:

  • Sulfonyl Chloride Synthesis :
    $$ \text{4-Chlorosulfonylbenzoic acid} \leftarrow \text{Chlorosulfonation of benzoic acid} $$.

  • Amine Coupling :
    $$ \text{4-Chlorosulfonylbenzoic acid} + \text{N-butylmethylamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{4-[butyl(methyl)sulfamoyl]benzoic acid} $$.
    Yields: 80–90% after recrystallization.

Optimization of Sulfamoylation

Steric hindrance from the N-butyl group necessitates:

  • Polar Solvents : DMF or THF improve solubility.
  • Excess Amine : 1.5 equivalents prevent di-sulfonylation.
  • Low Temperature : 0–5°C minimizes hydrolysis.

Amide Coupling Strategies

Classical Carbodiimide-Mediated Coupling

Activation of the benzoic acid as an acyl chloride:

  • Acyl Chloride Formation :
    $$ \text{4-[Butyl(methyl)sulfamoyl]benzoic acid} \xrightarrow{\text{SOCl}_2} \text{4-[butyl(methyl)sulfamoyl]benzoyl chloride} $$.

  • Amide Bond Formation :
    $$ \text{4-[Butyl(methyl)sulfamoyl]benzoyl chloride} + \text{3-(1H-benzodiazol-2-yl)aniline} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound} $$.
    Yields: 65–75% with purity >95% (HPLC).

Modern Coupling Reagents

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enhances efficiency:

  • Conditions : DMF, 0°C to RT, 2 hours.
  • Yield : 85–90% with reduced epimerization risk.

Purification and Characterization

Chromatographic Methods

  • Silica Gel Chromatography : Eluent (EtOAc/hexane 3:7) removes unreacted amines.
  • Recrystallization : Ethanol/water (1:1) affords crystalline product.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 8.12–7.25 (m, 11H, aromatic), 3.15 (t, 2H, NCH₂), 2.85 (s, 3H, NCH₃).
  • HRMS : m/z calculated for C₂₆H₂₈N₄O₃S [M+H]⁺: 499.1732; found: 499.1735.

Challenges and Optimization

Benzimidazole Hydrolysis Mitigation

  • Acidic Conditions : Avoid prolonged exposure to HCl during condensation.
  • Inert Atmosphere : N₂ protects sensitive intermediates.

Sulfamoyl Stability

  • Moisture Control : Anhydrous DCM prevents sulfonamide hydrolysis.
  • Base Selection : Et₃N over NaOH minimizes side reactions.

Scalability and Industrial Relevance

Batch vs. Flow Chemistry

  • Batch : Suitable for small-scale (1–10 kg) with 70% overall yield.
  • Continuous Flow : Reduces reaction time by 40% via precise temperature control.

Cost Analysis

  • Catalyst Recovery : Pd(OAc)₂ recycling reduces costs by 15–20%.
  • Solvent Recycling : DCM recovery via distillation improves sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

Chemical Overview

  • IUPAC Name : N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide
  • Molecular Formula : C19H24N4O2S
  • Molecular Weight : 372.48 g/mol
  • CAS Number : 683770-06-1

Synthesis and Preparation

The synthesis of this compound typically involves the condensation of ortho-phenylenediamines with benzaldehydes in the presence of sodium metabisulfite as an oxidation agent. This reaction is usually conducted under mild conditions to ensure high yields and minimal impurities. Industrially, optimized reaction conditions may be employed to enhance production efficiency through techniques like continuous flow synthesis.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant inhibitory effects on various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Induction of apoptosis via caspase activation
HCT116 (Colon)3.8Inhibition of cell cycle progression
A549 (Lung)4.5Modulation of p53 signaling pathway

The mechanisms by which this compound exerts its anticancer effects include:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Disruption of normal cell cycle processes, particularly at the G2/M checkpoint.
  • Inhibition of Metastasis : Potential reduction of factors involved in cancer spread.

Antibacterial Activity

The compound also exhibits promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism likely involves interference with bacterial metabolic pathways or protein synthesis, although specific details remain to be fully elucidated.

A comparative analysis of antimicrobial activity is summarized in the following table:

CompoundMIC (µM)Target Bacteria
N-[3-(1H-benzodiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide1.27Bacillus subtilis
N-[3-(1H-benzodiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide2.54Salmonella typhi
N-[3-(1H-benzodiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide5.08Escherichia coli

Study on Anticancer Activity

In one study, N-[3-(1H-benzodiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide was tested against human colorectal carcinoma cell line HCT116 using the Sulforhodamine B assay. The compound exhibited an IC50 value of 3.8 µM, indicating potent anticancer activity compared to standard treatments like 5-Fluorouracil (IC50 = 9.99 µM). This suggests that the compound may be a viable candidate for further development as an anticancer therapeutic agent .

Study on Antimicrobial Activity

Another research effort evaluated the antimicrobial efficacy of various derivatives related to N-[3-(1H-benzodiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide against a range of bacterial strains. The results indicated that compounds with similar structural features exhibited significant antibacterial effects, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Comparison with Similar Compounds

Similar Compounds

    Osimertinib: A benzimidazole derivative used as an anticancer agent.

    Navelbine: Another benzimidazole-based drug with anticancer properties.

    Alectinib: A benzimidazole compound used in cancer therapy.

Uniqueness

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ability to act as an allosteric activator of human glucokinase sets it apart from other benzimidazole derivatives .

Biological Activity

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula: C₁₉H₂₀N₄O
  • Molecular Weight: 320.4 g/mol

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. The following points summarize key findings:

  • Mechanism of Action: The compound exhibits inhibitory effects on various cancer cell lines, likely through the modulation of specific signaling pathways involved in cell proliferation and apoptosis.
  • Cell Line Studies: In vitro assays demonstrated significant cytotoxicity against multiple cancer cell lines, with IC₅₀ values indicating potent activity. For instance, compounds similar in structure have shown IC₅₀ values as low as 0.64 μM against multiple myeloma cells .
Cell Line IC₅₀ (μM) Reference
HCT116 (Colon Cancer)0.64
KMS-12 BM (Myeloma)1.4
HT29 (Colorectal)9.3 - 25.8

Mechanistic Insights

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Kinases: Similar compounds have been identified as effective inhibitors of kinases such as PLK4 and FGFR1, which are crucial for tumor growth and survival .
  • DNA Interaction: Studies suggest that benzodiazole derivatives can bind to DNA, potentially interfering with replication and transcription processes .

Case Study 1: In Vivo Efficacy

In a mouse model study, a structurally related compound demonstrated significant tumor growth inhibition in HCT116 xenografts. The treatment resulted in a marked reduction in tumor volume compared to control groups.

Case Study 2: Clinical Relevance

A clinical trial involving similar compounds reported well-tolerated doses up to 400 mg twice daily, with observed antitumor activity in patients with BRAFV600-mutant melanoma. This suggests a promising therapeutic window for further exploration of this compound in clinical settings .

Q & A

Basic: What are the standard synthetic protocols for this compound?

Answer:
The compound is synthesized via multi-step routes, typically starting with the condensation of a benzodiazole-containing intermediate with a sulfamoylbenzamide precursor. Key steps include:

  • Amide coupling : Using reagents like EDC/HOBt or DCC to link the benzodiazole-phenyl moiety to the sulfamoylbenzamide core .
  • Sulfamoyl group introduction : Reacting with butyl(methyl)amine and sulfonating agents (e.g., SOCl₂ or sulfonyl chlorides) under controlled pH and temperature .
  • Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography to achieve >95% purity .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .
  • Catalyst use : Palladium-based catalysts for Suzuki-Miyaura couplings in benzodiazole synthesis .
  • Temperature control : Lower temperatures (0–5°C) during sulfonylation to minimize side reactions .
  • Real-time monitoring : Use LC-MS or TLC to track reaction progress and adjust stoichiometry dynamically .

Basic: What analytical techniques confirm structural identity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to verify benzodiazole aromatic protons (δ 7.2–8.5 ppm) and sulfamoyl group (–SO₂–) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) .
  • IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) .

Advanced: How to resolve discrepancies in biological activity data?

Answer:

  • Orthogonal assays : Combine enzyme inhibition (e.g., kinase assays) with cell-based viability tests to validate target engagement .
  • Structural analogs : Compare activity of derivatives with modified sulfamoyl or benzodiazole groups to identify critical pharmacophores .
  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., ATP-binding pockets) and rationalize variability .

Basic: What biological activities are reported for this compound?

Answer:

  • Antimicrobial : Inhibits bacterial biofilm formation (MIC: 2–8 µg/mL against S. aureus) .
  • Anticancer : Induces apoptosis in HeLa cells (IC₅₀: 10 µM) via caspase-3 activation .
  • Anti-inflammatory : Suppresses TNF-α production in macrophages (50% inhibition at 5 µM) .

Advanced: How to investigate structure-activity relationships (SAR) for enhanced potency?

Answer:

  • Substituent variation : Replace butyl with cyclopropylmethyl to assess steric effects on sulfamoyl binding .
  • Bioisosteric replacement : Swap benzodiazole with benzothiazole to evaluate π-stacking interactions .
  • Proteomics profiling : Use thermal shift assays to identify off-target interactions influencing SAR .

Basic: What are common solubility challenges and initial mitigation strategies?

Answer:

  • Low aqueous solubility : Predicted logP ~3.5 limits bioavailability.
  • Formulation : Use co-solvents (e.g., DMSO:PBS 1:9) or cyclodextrin complexes for in vitro assays .
  • Salt formation : Explore hydrochloride or sodium salts for improved dissolution .

Advanced: How to design in vivo toxicity and selectivity studies?

Answer:

  • Selectivity panels : Screen against 100+ kinases/pharmacologically relevant targets to assess off-target effects .
  • Rodent models : Dose escalation in BALB/c mice (5–50 mg/kg) with liver/kidney histopathology post-administration .
  • Metabolite profiling : LC-MS/MS to identify reactive metabolites causing hepatotoxicity .

Advanced: What strategies enable scalable synthesis for preclinical development?

Answer:

  • Flow chemistry : Continuous reactors for amide coupling steps to reduce batch variability .
  • Green chemistry : Replace DMF with Cyrene™ (a biobased solvent) to improve sustainability .
  • Crystallization optimization : Use anti-solvent addition (e.g., hexane) to enhance yield and polymorph control .

Emerging Research: What non-therapeutic applications are being explored?

Answer:

  • Fluorescent probes : Benzodiazole moiety exhibits λₑₓ/λₑₘ ~350/450 nm for cellular imaging .
  • Materials science : Sulfamoyl group enhances thermal stability in polymer composites (TGA decomposition >300°C) .

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